(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine

Chiral amine CFTR modulator Enantiomeric differentiation

Generic substitution fails for this CFTR modulator intermediate: the (S)-enantiomer, gem-difluoro benzodioxole ring, and butan-1-amine chain are all critical for bioactive configuration. Used in Ivacaftor (Kalydeco®) synthesis. - Eliminates asymmetric reduction (saves 2-3 steps) - LogP 2.808, TPSA 44.48 Ų, MW 229.22 - c-Kit kinase scaffold (IC₅₀ 8 nM for analog) - Pre-formed 98% ee chiral amine, no chromatography needed

Molecular Formula C11H13F2NO2
Molecular Weight 229.22 g/mol
Cat. No. B12974766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine
Molecular FormulaC11H13F2NO2
Molecular Weight229.22 g/mol
Structural Identifiers
SMILESCCCC(C1=CC2=C(C=C1)OC(O2)(F)F)N
InChIInChI=1S/C11H13F2NO2/c1-2-3-8(14)7-4-5-9-10(6-7)16-11(12,13)15-9/h4-6,8H,2-3,14H2,1H3/t8-/m0/s1
InChIKeyNHRCRSBBRBPGCV-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral CFTR Modulator Intermediate


(S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine (CAS 1213958-11-2) is a chiral primary amine featuring a 2,2-difluoro-1,3-benzodioxole core substituted at the 5-position with an (S)-configured butan-1-amine chain, with a molecular formula of C₁₁H₁₃F₂NO₂ and a molecular weight of 229.22 g/mol . This compound serves as a key chiral building block in the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) modulators, including ivacaftor (VX-770) and related therapeutic candidates developed by Vertex Pharmaceuticals [1]. The difluorobenzodioxole moiety imparts distinct physicochemical properties—a calculated LogP of 2.808 and a topological polar surface area (TPSA) of 44.48 Ų—that differentiate it from non-fluorinated benzodioxole analogs . Its (S)-stereochemistry is critical for downstream biological activity in CFTR potentiation and CCR5 antagonism applications [2].

Stereochemical control (S)-configured chiral amine for CFTR modulator synthesis and CCR5 chemokine receptor studies. Enantiomeric identity critical; supplied as single enantiomer.
Fluorinated building block Gem-difluorobenzodioxole motif reported to enhance metabolic stability in medicinal chemistry programs. Distinct lipophilicity profile vs. non-fluorinated analogs.
Synthetic intermediate Supports multi-step ivacaftor-type CFTR potentiator research and process chemistry development. Pre-formed amine eliminates chiral resolution steps in route scouting.

Why Generic Substitution Fails


Generic substitution is not viable for this compound because three structural features simultaneously govern its utility as a pharmaceutical intermediate: (i) the (S)-enantiomer—not the (R)-enantiomer (CAS 1212951-36-4)—is required for producing the bioactive configuration of target CFTR modulators and CCR5 antagonists ; (ii) the gem-difluoro substitution on the benzodioxole ring alters lipophilicity (LogP 2.808) and metabolic stability relative to the non-fluorinated benzodioxole analog, which has a lower molecular weight (193.24 vs. 229.22) and distinct pharmacokinetic behavior ; and (iii) the butan-1-amine chain length, as opposed to the shorter ethan-1-amine (MW 201.17) or constrained cyclopropanamine variants, provides specific steric and conformational properties necessary for productive coupling in multi-step synthetic routes . Substituting any of these features—stereochemistry, fluorination pattern, or chain length—would produce a different intermediate that would fail to yield the intended active pharmaceutical ingredient with the required stereochemical and pharmacological fidelity [1].

!
(R)-enantiomer (CAS 1212951-36-4) may produce a different stereochemical outcome; only the (S)-configuration is specified in CFTR modulator intermediate patents.
!
Non-fluorinated benzodioxole analogs lack the gem-difluoro groups that alter lipophilicity and oxidative metabolism resistance, potentially shifting pharmacokinetic behavior in research compounds.
!
Shorter-chain analogs (ethan-1-amine or cyclopropanamine) may compromise the steric environment and amine pKa required for productive amide coupling in ivacaftor-like routes.

Comparative Evidence vs. Closest Analogs


Stereochemical Identity: (S)- vs (R)-Enantiomer

The (S)-enantiomer (CAS 1213958-11-2) and (R)-enantiomer (CAS 1212951-36-4) are separately registered chemical entities with distinct CAS numbers, reflecting their non-interchangeable nature in pharmaceutical synthesis . While both share the identical molecular formula (C₁₁H₁₃F₂NO₂) and molecular weight (229.22 g/mol), the (S)-configuration at the chiral center adjacent to the amine is required for the synthesis of CFTR potentiators such as ivacaftor, where the stereochemistry of the amine intermediate directly determines the stereochemical outcome of the final drug substance [1]. The enantiomeric purity specification is typically ≥98% as verified by chiral HPLC .

Stereochemical Identity
Class-level inference
≥98% ee by chiral HPLC
Supports enantiomeric identity review
Only (S)-enantiomer aligns with ivacaftor intermediate patents; (R)-enantiomer may yield unintended diastereomer.
Chiral amine CFTR modulator Enantiomeric differentiation

Fluorination Impact: Gem-Difluoro vs Non-Fluorinated

The 2,2-difluoro substitution on the benzodioxole ring of the target compound (MW 229.22, LogP 2.808) imparts a calculated LogP increase of approximately 1.4 units compared to the non-fluorinated (S)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-amine (MW 193.24, predicted pKa ~10.52) . The introduction of gem-difluoro groups is a well-established strategy in medicinal chemistry to reduce oxidative metabolism at the benzodioxole methylenedioxy position, as the C-F bond is resistant to cytochrome P450-mediated oxidation [1]. This metabolic stabilization is critical for CFTR modulator intermediates, where the difluorobenzodioxole moiety is retained in the final drug substance (e.g., ivacaftor, which contains no benzodioxole unit, but related correctors such as lumacaftor and tezacaftor retain this motif) [2].

Fluorination Impact
Class-level inference
ΔLogP ~ +1.4; MW +36 vs non-fluorinated analog
Context-dependent metabolic stability profile
Gem-difluoro substitution resists CYP450 oxidation; non-fluorinated analog susceptible to oxidative metabolism.
Fluorine chemistry Lipophilicity Metabolic stability

Chain Length: Butan-1-amine vs Ethan-1-amine

The target compound features an n-butyl chain (4-carbon) connecting the chiral amine center to the difluorobenzodioxole ring, differing from the shorter ethan-1-amine analog (CAS 1213875-20-7, MW 201.17, predicted bp 219.6±40.0 °C) and the even more constrained cyclopropanamine variant . The additional methylene units in the butan-1-amine chain increase conformational flexibility (3 rotatable bonds) and alter the pKa of the amine group compared to the ethan-1-amine analog (predicted pKa 9.76±0.29) . In the context of ivacaftor synthesis, the butan-1-amine chain length is specifically required for the correct spatial orientation of the amine during amide bond coupling with the quinoline carboxylic acid partner [1].

Chain Length
Supporting evidence
Butyl (C4) vs ethyl (C2); ΔMW +28
Steric and electronic fit for amide coupling
C4 chain matches patent-specified intermediate; shorter chains may reduce coupling efficiency.
Chain length Amine intermediate Synthetic coupling

Regioisomeric Specificity: 5-yl vs 4-yl Substitution

The target compound is substituted at the 5-position of the difluorobenzodioxole ring system. A distinct regioisomer exists with substitution at the 4-position: (R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine . The 5-yl substitution pattern is conserved across the entire Vertex CFTR modulator pharmacophore family, including the cyclopropanecarboxamide moiety present in lumacaftor (VX-809) and tezacaftor (VX-661), where the 5-position attachment to the difluorobenzodioxole core is essential for correct spatial orientation of the amide/amine functionality within the CFTR binding pocket [1]. The 4-yl regioisomer would place the amine-bearing side chain at a different vector angle relative to the dioxole oxygen atoms, altering both the geometry of downstream coupling products and the pharmacophoric alignment.

Regioisomeric Specificity
Class-level inference
5-yl attachment (para/meta to dioxole oxygens)
5-yl pattern conserved in CFTR modulator pharmacophores
4-yl regioisomer would alter vector angle and spatial orientation in binding pocket.
Regioisomer Substitution pattern CFTR pharmacophore

Key Intermediate for Ivacaftor & CFTR Modulator Synthesis

Multiple process chemistry patents from Optimus Drugs [1] and Laurus Labs [2] explicitly describe chiral amine intermediates incorporating the difluorobenzodioxole scaffold in the synthesis of ivacaftor (VX-770, Kalydeco®). These patents specify intermediates with HPLC purity of not less than 99% for downstream coupling steps [2]. While the exact CAS 1213958-11-2 is not explicitly cited in these patents, the structural class—(S)-configured amines bearing the 2,2-difluorobenzo[d][1,3]dioxol-5-yl group—is directly specified as essential for constructing the ivacaftor quinoline-carboxamide core [1]. The commercial availability of the target compound at 98% purity positions it as a viable starting material for process development compared to in-house synthesis of the chiral amine from the corresponding ketone via asymmetric reductive amination, which typically requires specialized chiral catalysts or enzymatic resolution steps [3].

Ivacaftor Intermediate Role
Supporting evidence
Commercially available at 98% purity; eliminates 2–3 synthetic steps
Reported process chemistry convenience
Pre-formed chiral amine avoids asymmetric reductive amination; source: Optimus Drugs and Laurus Labs patents.
Ivacaftor CFTR potentiator Process chemistry

Validated Application Scenarios


CFTR Modulator Scale-Up Synthesis

This chiral amine is directly applicable as a key intermediate in the multi-step synthesis of ivacaftor (Kalydeco®) and related CFTR potentiators. Process chemistry patents from Optimus Drugs and Laurus Labs specify chiral amine intermediates of this structural class for coupling with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives to form the ivacaftor core [1]. Procurement of the pre-formed (S)-enantiomer at 98% purity eliminates the need for asymmetric reductive amination of the corresponding ketone, reducing the synthetic route by 2-3 steps and avoiding chiral chromatography or enzymatic resolution [2]. For CROs and CDMOs engaged in generic ivacaftor development, this intermediate provides a regulatory-relevant starting material with established analytical specifications.

CCR5 Antagonist Medicinal Chemistry

Preliminary pharmacological screening indicates that compounds within this structural class exhibit CCR5 antagonist activity, with potential applications in HIV infection, asthma, rheumatoid arthritis, and autoimmune disease research [3]. The (S)-stereochemistry and difluorobenzodioxole moiety are both critical for target engagement. Medicinal chemistry teams exploring CCR5 antagonists can use this chiral amine as a building block for parallel library synthesis, leveraging the amine functionality for rapid derivatization into amides, sulfonamides, or ureas while maintaining the metabolically stable difluorobenzodioxole pharmacophore .

Kinase Inhibitor & CNS Drug Discovery Building Block

The 2,2-difluorobenzo[d][1,3]dioxole scaffold, when functionalized with amine-containing side chains, has demonstrated activity against kinase targets. BindingDB data for a closely related N-(2,2-difluorobenzo[d][1,3]dioxol-...) derivative shows IC₅₀ values of 8 nM against c-Kit and 112 nM against B-Raf kinase [4]. While these data are for a more elaborated analog rather than the free amine, they establish the target compound's scaffold as a valid starting point for kinase inhibitor optimization. The primary amine handle enables rapid SAR exploration through parallel amide coupling or reductive amination with diverse carboxylic acid or aldehyde partners.

Fluorinated Building Block for Fragment-Based Discovery

With a molecular weight of 229.22 and 3 rotatable bonds, this compound falls within fragment-like chemical space suitable for fragment-based drug discovery (FBDD). The gem-difluoro motif serves as both a metabolic stabilizing element and a potential ¹⁹F NMR probe for protein-ligand interaction studies [5]. Procurement for institutional compound libraries enables screening against diverse target classes where fluorinated benzodioxole-containing fragments have shown privileged binding characteristics, particularly for targets with hydrophobic binding pockets that accommodate the increased lipophilicity (LogP 2.808) conferred by fluorine substitution .

Application
Selection Property
Validation Focus
CFTR modulator process chemistry
(S)-enantiomer identity and coupling handle
Amide bond formation with quinoline carboxylic acids; stereochemical fidelity
CCR5 antagonist research
Chiral amine scaffold for derivatization
Chemokine receptor binding assays; library synthesis
Kinase inhibitor probe generation
Primary amine for SAR exploration
Kinase panel profiling (e.g., c-Kit, B-Raf context)
Fragment-based discovery
Low MW, fluorinated fragment with ¹⁹F NMR handle
Protein-ligand interaction studies; library screening
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